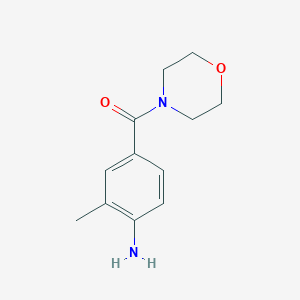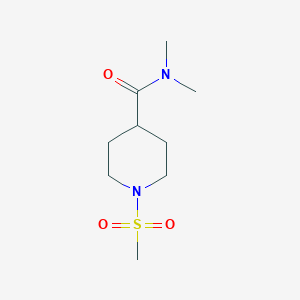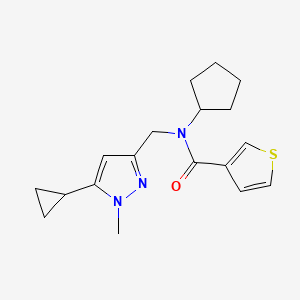
2-メチル-4-(モルホリン-4-カルボニル)アニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(morpholine-4-carbonyl)aniline is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is characterized by the presence of a morpholine ring attached to an aniline moiety, with a methyl group at the 2-position and a morpholine-4-carbonyl group at the 4-position
科学的研究の応用
2-Methyl-4-(morpholine-4-carbonyl)aniline has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound may be used in the study of biological processes and interactions, particularly those involving morpholine derivatives.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
Target of Action
The primary targets of 2-Methyl-4-(morpholine-4-carbonyl)aniline are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Mode of Action
The mode of action of 2-Methyl-4-(morpholine-4-carbonyl)aniline is not well understood at this time. As a compound containing both aniline and morpholine functional groups, it may interact with a variety of biological targets. The aniline group can participate in hydrogen bonding and pi-stacking interactions, while the morpholine group can act as a hydrogen bond donor or acceptor .
Biochemical Pathways
The biochemical pathways affected by 2-Methyl-4-(morpholine-4-carbonyl)aniline are currently unknown. Given the presence of the morpholine and aniline groups, it is possible that this compound could interact with a variety of enzymes and receptors, thereby influencing multiple biochemical pathways .
Pharmacokinetics
The compound’s bioavailability, which can be influenced by factors such as solubility, stability, and membrane permeability, is also currently unknown .
Result of Action
The compound’s effects will depend on its specific molecular targets and the biochemical pathways it influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-4-(morpholine-4-carbonyl)aniline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(morpholine-4-carbonyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-4-nitroaniline with morpholine in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, with the nitro group being reduced to an amino group, followed by the formation of the morpholine-4-carbonyl group.
Industrial Production Methods
Industrial production of 2-Methyl-4-(morpholine-4-carbonyl)aniline may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
2-Methyl-4-(morpholine-4-carbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
類似化合物との比較
Similar Compounds
2-Methyl-4-nitroaniline: A precursor in the synthesis of 2-Methyl-4-(morpholine-4-carbonyl)aniline.
Morpholine: A related compound with a similar morpholine ring structure.
4-Morpholinecarboxylic acid: Another compound with a morpholine ring and a carboxylic acid group
Uniqueness
2-Methyl-4-(morpholine-4-carbonyl)aniline is unique due to its specific combination of a methyl group, morpholine ring, and aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
IUPAC Name |
(4-amino-3-methylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPYUBBZBYVKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2486169.png)
![2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2486171.png)
![8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2486173.png)

![2,4,5,7-Tetranitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B2486178.png)
![Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride](/img/structure/B2486179.png)

![1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2486183.png)
![1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2486184.png)


